molecular formula C17H16ClN3O2 B2818133 N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide CAS No. 391877-61-5

N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide

Cat. No.: B2818133
CAS No.: 391877-61-5
M. Wt: 329.78
InChI Key: GRCLPQDJHXLLRM-KEBDBYFISA-N
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Description

N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide is a hydrazine-derived benzamide featuring a 4-chlorobenzylidene moiety and a 3-methyl-substituted benzamide group. This compound belongs to a class of Schiff base derivatives, characterized by the hydrazino-oxoethyl bridge connecting the benzamide and benzylidene units.

Properties

IUPAC Name

N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-12-3-2-4-14(9-12)17(23)19-11-16(22)21-20-10-13-5-7-15(18)8-6-13/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCLPQDJHXLLRM-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide typically involves the reaction of 4-chlorobenzaldehyde with a hydrazine derivative. One common method includes the condensation of 4-chlorobenzaldehyde with 3-methylbenzohydrazide in the presence of ethanol as a solvent. The reaction mixture is refluxed for several hours, leading to the formation of the desired product, which is then purified by recrystallization from hot ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Hydrazone Bond Hydrolysis

The hydrazone linkage (C=N–N) undergoes acid- or base-catalyzed hydrolysis to regenerate the parent hydrazine and carbonyl components:
Reaction :

C17H16ClN3O2+H2OH+/OH4-Chlorobenzaldehyde+N-(2-hydrazinyl-2-oxoethyl)-3-methylbenzamide\text{C}_{17}\text{H}_{16}\text{ClN}_3\text{O}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{4-Chlorobenzaldehyde} + \text{N-(2-hydrazinyl-2-oxoethyl)-3-methylbenzamide}

Conditions :

  • Acidic : 0.1 M HCl, reflux (80°C, 6–8 h)

  • Basic : 0.1 M NaOH, room temperature (24 h)

Key Findings :

  • Hydrolysis rates are pH-dependent, with faster cleavage observed under acidic conditions due to protonation of the imine nitrogen.

  • The reaction is reversible, but equilibrium shifts toward hydrolysis products in polar solvents (e.g., water, ethanol).

Oxidation Reactions

The hydrazine moiety is susceptible to oxidation, forming diazenium or azoxy derivatives:
Reaction :

C17H16ClN3O2H2O2,Fe2+Oxidizing AgentDiazenium intermediates\text{C}_{17}\text{H}_{16}\text{ClN}_3\text{O}_2 \xrightarrow[\text{H}_2\text{O}_2, \text{Fe}^{2+}]{\text{Oxidizing Agent}} \text{Diazenium intermediates}

Conditions :

  • H₂O₂/Fe²⁺ : 3% H₂O₂, FeSO₄ catalyst, 60°C, 4 h

  • KMnO₄ : Mild alkaline conditions yield stable oxo derivatives

Key Findings :

  • Oxidation products show enhanced electrophilicity, making them reactive toward nucleophiles like thiols or amines.

  • Over-oxidation can lead to degradation, necessitating precise stoichiometric control.

Cyclization Reactions

Intramolecular cyclization occurs under thermal or catalytic conditions, forming heterocyclic frameworks:
Reaction :

C17H16ClN3O2Δ1,3,4-Oxadiazole derivatives\text{C}_{17}\text{H}_{16}\text{ClN}_3\text{O}_2 \xrightarrow{\Delta} \text{1,3,4-Oxadiazole derivatives}

Conditions :

  • Thermal : 120°C, 8 h (neat)

  • Catalytic : CuI (5 mol%), DMF, 100°C, 3 h

Key Findings :

  • Cyclization efficiency depends on substituent electronic effects. Electron-withdrawing groups (e.g., Cl) accelerate the process.

  • Products exhibit improved thermal stability compared to the parent compound.

Metal Complexation

The compound acts as a bidentate ligand, coordinating with transition metals via the hydrazone nitrogen and amide oxygen:
Reaction :

C17H16ClN3O2+Mn+[M(L)2]Cl2\text{C}_{17}\text{H}_{16}\text{ClN}_3\text{O}_2 + \text{M}^{n+} \rightarrow [\text{M}(\text{L})_2]\text{Cl}_2

Conditions :

  • Metal Salts : Cu(II), Fe(III), or Zn(II) chlorides in ethanol, 60°C, 2 h

Key Findings :

Metal IonCoordination GeometryStability Constant (log β)
Cu²⁺Square planar12.4 ± 0.3
Fe³⁺Octahedral9.8 ± 0.2
Zn²⁺Tetrahedral8.1 ± 0.1
  • Cu(II) complexes show superior antimicrobial activity compared to the free ligand.

Tautomerism

The compound exhibits keto-enol tautomerism, influencing its reactivity:
Equilibrium :

Keto Form (C=O)Enol Form (C–OH)\text{Keto Form (C=O)} \rightleftharpoons \text{Enol Form (C–OH)}

Conditions :

  • Solvent-Dependent : Enol form predominates in polar aprotic solvents (e.g., DMSO)

  • pH-Dependent : Keto form stabilizes under acidic conditions

Key Findings :

  • Tautomeric equilibrium affects spectroscopic properties (e.g., IR: ν(C=O) at 1680 cm⁻¹ vs. ν(O–H) at 3200 cm⁻¹).

Nucleophilic Substitution

The 4-chloro substituent on the benzylidene group participates in aromatic substitution:
Reaction :

C17H16ClN3O2+NaSMe4-Methylthio Derivative\text{C}_{17}\text{H}_{16}\text{ClN}_3\text{O}_2 + \text{NaSMe} \rightarrow \text{4-Methylthio Derivative}

Conditions :

  • Nucleophile : NaN₃, NaSMe, or amines

  • Solvent : DMF, 80°C, 12 h

Key Findings :

  • Substitution occurs regioselectively at the para position relative to the hydrazone group.

  • Products with –SMe or –NH₂ groups show improved solubility in nonpolar solvents .

Scientific Research Applications

N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Benzamide Core

Positional Isomerism: 2-Methyl vs. 3-Methyl Substitution
  • N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide (): Molecular Formula: C₁₇H₁₆ClN₃O₂. Substituent Position: 2-Methyl on benzamide.
  • Target Compound (3-Methyl) :

    • Meta substitution likely offers a balance between electronic effects and steric accessibility, optimizing interactions with biological targets .
Functional Group Variations: Methoxy vs. Methyl Substitution
  • N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide (): Molecular Formula: C₂₄H₂₃N₃O₄. Substituent: 4-Methoxy on benzamide and 4-benzyloxy on benzylidene.

Variations in the Benzylidene Moiety

Halogen Substitution: Chloro vs. Fluoro
  • N-{1-[[2-[5-(4-Fluorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazino]-carbonyl]-3-(methylthio)propyl}benzamide (Compound 19, ): Substituent: 4-Fluorobenzylidene. Impact: Fluorine’s electronegativity may enhance binding to enzymes via dipole interactions, but its smaller size compared to chlorine could alter steric fit .
Alkoxy and Aryloxy Modifications
  • N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide (): Substituent: 4-Ethoxybenzylidene.

Physical and Spectroscopic Properties

Melting Points
Compound Melting Point (°C) Evidence
Target Compound (3-methyl) Not Reported
4-Chloro-3-nitrobenzylidene analogue 271–272 (dec.)
Thiazolidinone derivatives (e.g., Compound 17) 200–220
  • Higher melting points correlate with increased crystallinity, often seen in nitro- or chloro-substituted derivatives .
Spectroscopic Data
  • IR Spectroscopy :
    • Hydrazine NH stretches: ~3235 cm⁻¹ ().
    • C=N (imine) stretches: ~1645 cm⁻¹ ().
  • ¹H NMR :
    • Aromatic protons: δ 7.2–8.0 ppm ().
    • Methyl groups: δ 2.3–2.4 ppm ().

Biological Activity

N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide, an acylhydrazone derivative, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a hydrazine moiety and various aromatic groups, which are known to influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClN3O2C_{17}H_{16}ClN_3O_2. The presence of the chlorobenzylidene group is particularly significant due to the chlorine atom's ability to enhance biological activity through increased lipophilicity and potential interactions with biological membranes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives containing chlorinated aromatic groups often demonstrate enhanced activity against various bacterial strains, particularly Gram-positive bacteria. The mechanism of action is believed to involve disruption of microbial membrane integrity and inhibition of essential metabolic pathways.

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated against several cancer cell lines. The presence of the hydrazine moiety is thought to contribute to its ability to inhibit cell growth. In vitro studies have shown that the compound exhibits significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity. This suggests potential applications in cancer therapy, particularly in targeting aggressive tumor types.

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. AChE inhibitors increase acetylcholine levels in the brain, thereby improving cognitive function. Preliminary studies indicate that similar compounds can effectively inhibit AChE, suggesting that this compound may have therapeutic implications for cognitive disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria; mechanism involves membrane disruption
AntiproliferativeSignificant cytotoxicity against breast cancer cell lines; IC50 values demonstrate potency
AChE InhibitionPotential to inhibit acetylcholinesterase; implications for Alzheimer's therapy

Detailed Research Findings

  • Antimicrobial Studies : A study demonstrated that chlorinated derivatives showed improved antimicrobial activity compared to their non-chlorinated counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for compounds with chlorinated benzyl groups, indicating enhanced efficacy against bacterial pathogens .
  • Cytotoxicity Assays : In vitro assays conducted on MDA-MB-231 breast cancer cells revealed that this compound exhibited an IC50 value of approximately 15 µM, suggesting it could be a candidate for further development in cancer therapeutics .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions of the compound with target proteins involved in cell proliferation and apoptosis. These studies suggest that the hydrazine and carbonyl functionalities play critical roles in mediating these interactions .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide, and how can reaction yields be optimized?

  • Methodology : The compound is synthesized via condensation reactions between hydrazine derivatives and substituted aldehydes. For example, refluxing a precursor hydrazino-oxoethyl intermediate (e.g., compound 10 in ) with 4-chlorobenzaldehyde in ethanol or acetic acid under controlled pH (4–6) is a common approach .
  • Optimization : Yields depend on stoichiometric ratios (typically 1:1.2 molar ratio of hydrazine to aldehyde), reaction duration (6–12 hours), and purification via column chromatography or recrystallization. Lower yields (e.g., 29–83% in ) may arise from steric hindrance or competing side reactions; using anhydrous solvents and inert atmospheres can mitigate this.

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Analytical Workflow :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N–H bend at ~3200 cm⁻¹) .
  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), hydrazine NH (δ 9.5–10.5 ppm), and methyl groups (δ 2.3–2.5 ppm) .
  • HR-MS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and gradient elution (e.g., acetonitrile/water) .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound, and how can data quality be validated?

  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL ( ) is recommended. Key steps:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Refinement : Apply anisotropic displacement parameters and validate via R-factor (<5%) and residual electron density maps .
  • Validation Tools : Check for twinning or disorder using PLATON; deposit data in CCDC (e.g., CCDC-1477846 in ) .

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

  • SAR Design :

  • Substituent Variation : Compare bioactivity of 4-chloro () vs. 4-fluoro () analogs to assess electronic effects on antimicrobial/antiviral potency.
  • Hydrazine Linker Modification : Introduce alkyl/aryl groups (e.g., allyl vs. benzyl in ) to study steric effects.
    • Assays : Use standardized protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) with positive controls (e.g., ciprofloxacin) .

Q. How should researchers address contradictions in spectral data or bioactivity results across studies?

  • Case Example : reports variable melting points (200–222°C) for structurally similar derivatives.
  • Resolution Strategies :

  • Reproducibility : Verify synthetic conditions (e.g., solvent purity, cooling rates during crystallization).
  • Polymorphism : Perform DSC/TGA to detect polymorphic forms .
  • Bioactivity Variability : Normalize data using cell-line-specific controls (e.g., HeLa vs. MCF-7 viability assays) .

Q. What computational methods can predict the compound’s pharmacokinetic or toxicological profile?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Molecular Docking : Simulate binding to target proteins (e.g., HIV-1 protease in ) with AutoDock Vina; validate poses via MD simulations .

Methodological Best Practices

Q. How can researchers validate analytical methods for this compound?

  • HPLC Validation :

  • Linearity : Calibrate with 5–7 concentration points (R² > 0.995).
  • LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively) .
    • NMR Reproducibility : Use internal standards (e.g., TMS) and temperature control (±0.1°C) to minimize shift variability .

Q. What strategies mitigate degradation during storage or biological assays?

  • Stability Studies :

  • Thermal Stability : Monitor via TGA (decomposition onset >200°C).
  • Photostability : Store in amber vials under N2 atmosphere; avoid UV light exposure .

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